Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound is a derivative of aminopyridines . Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .
Synthesis Analysis
While specific synthesis methods for “Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate” were not found, aminopyridine derivatives have been synthesized using various methods . For instance, one study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis
The molecular structure of aminopyridine derivatives can be analyzed using various methods . The InChI and SMILES notations provide a textual representation of the molecule .Chemical Reactions Analysis
The chemical reactions involving aminopyridine derivatives can be complex and varied . For instance, one study discusses the oxyfunctionalization of pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopyridine derivatives can be determined using various methods . For instance, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Scientific Research Applications
Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, related to the compound , have been synthesized using ultrasound irradiation. This method offers high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
Molecular Docking Studies : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has been synthesized and evaluated for its anti-tubercular properties. In silico and in vitro studies demonstrated its potential as a mycobacterium tuberculosis inhibitor (Vavaiya et al., 2022).
Antimicrobial and Anticancer Activity : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016).
Antiviral Activity : Synthesized derivatives of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrated inhibitory effects against various viruses, including Herpes simplex virus type 1 and Mayaro virus (Bernardino et al., 2007).
Synthesis of Heterocycles : Efficient synthesis methods for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been developed, offering potential in the preparation of N-fused heterocycles (Ghaedi et al., 2015).
Synthesis of Bipyrazolic Compounds : Two new bipyrazolic compounds were synthesized and exhibited cytotoxic properties against tumor cell lines, indicating their potential as antitumor agents (Kodadi et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-(4-aminopyridin-2-yl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQXHKRQLVTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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